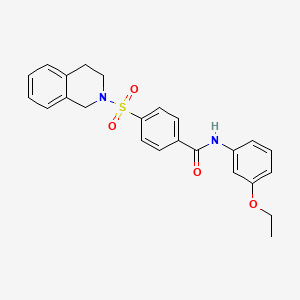

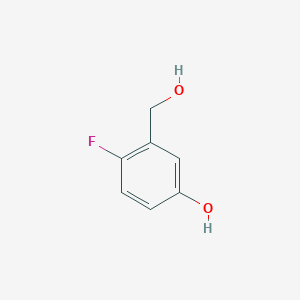

![molecular formula C9H10N2O B2401925 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- CAS No. 223646-11-5](/img/structure/B2401925.png)

2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . For example, in the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific derivative . For instance, the molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the “2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-” structure, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of diseases where inflammation plays a key role, such as arthritis or asthma.

Antiviral Activity

The antiviral activity of these compounds has been observed, indicating potential use in the development of antiviral therapies .

Antifungal Activity

Pyrrolopyrazine derivatives have shown antifungal properties , suggesting potential applications in the treatment of fungal infections.

Antioxidant Activity

These compounds have exhibited antioxidant activity , which could make them useful in combating oxidative stress, a factor in many chronic diseases.

Antitumor Activity

The antitumor activity of these compounds has been noted , suggesting potential applications in cancer therapy.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could be beneficial in the treatment of diseases like cancer, where kinase enzymes often play a role.

Antileishmanial Activity

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential applications in the treatment of leishmaniasis.

Mécanisme D'action

Target of Action

The primary targets of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly impacted . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The inhibition of FGFRs by 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- results in the reduction of cell proliferation and migration, as well as the induction of apoptosis . This can lead to the inhibition of tumor growth in cancers where FGFR signaling is abnormally activated .

Safety and Hazards

Propriétés

IUPAC Name |

5-ethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-3-7-4-8(12)11-9(7)10-5-6/h3,5H,2,4H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAUSICSOASCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(NC(=O)C2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

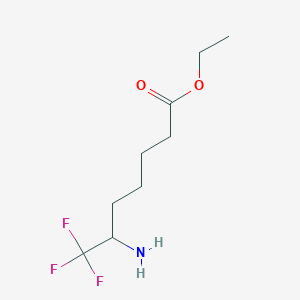

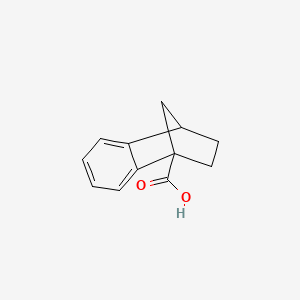

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)

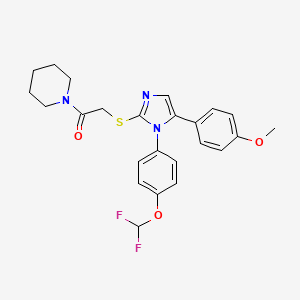

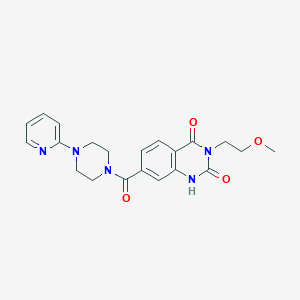

![(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2401860.png)

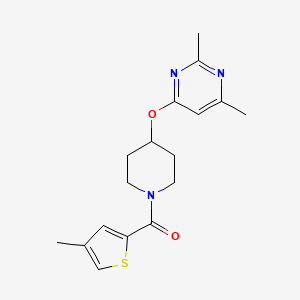

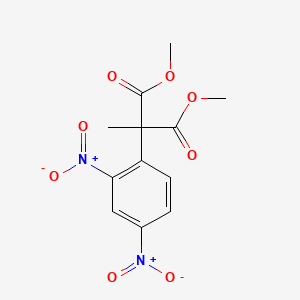

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide](/img/structure/B2401862.png)

![ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2401863.png)